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The Chemical Landscape of CA-074 Me: A Technical Guide for Researchers

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An in-depth exploration of the chemical structure, properties, and experimental applications of the cathepsin B inhibitor prodrug, **CA-074 Me**.

CA-074 Me, a methyl ester derivative of CA-074, serves as a crucial tool in the study of lysosomal cysteine proteases, particularly cathepsin B.[1] Its cell-permeable nature allows it to effectively reach intracellular targets, where it is converted by cellular esterases into its active form, CA-074.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **CA-074 Me**, along with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Structure and Identifiers

CA-074 Me is a synthetic epoxysuccinyl peptide.[4] The addition of a methyl ester to the C-terminal proline of CA-074 enhances its membrane permeability.[4][5]



Identifier	Value
IUPAC Name	methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3- (propylcarbamoyl)oxirane-2- carbonyl]amino]pentanoyl]pyrrolidine-2- carboxylate[1][3]
CAS Number	147859-80-1[1][2]
Chemical Formula	C19H31N3O6[1][6]
Molecular Weight	397.47 g/mol [2][6]
SMILES	CCCNC(=O)[C@@H]1INVALID-LINK C(=O)NINVALID-LINK CC">C@@HC(=O)N2CCC[C@H]2C(=O)OC[2] [3]

Physicochemical and Pharmacological Properties

CA-074 Me itself is a weak inhibitor of cathepsin B.[4] Its primary role is that of a prodrug, readily crossing cellular membranes to be hydrolyzed by intracellular esterases into the potent and selective cathepsin B inhibitor, CA-074.[2][4]

Property	Description
Mechanism of Action	A cell-permeable prodrug that is converted by intracellular esterases to CA-074, an irreversible inhibitor of cathepsin B.[2][7]
Solubility	Insoluble in water; soluble in DMSO (≥19.88 mg/mL) and ethanol (≥51.5 mg/mL with sonication).[1]
Storage	Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2]

Inhibitory Activity



The inhibitory potency of **CA-074 Me** and its active form, CA-074, against cathepsin B is highly dependent on pH. CA-074 is significantly more potent at the acidic pH of the lysosome (pH 4.6) compared to neutral pH.[4][5] In contrast, **CA-074 Me** is a weak inhibitor across this pH range. [4][5]

Table 1: IC₅₀ Values of **CA-074 Me** and CA-074 against Cathepsin B at Various pH Levels

Compound	IC50 at pH 4.6	IC₅₀ at pH 5.5	IC50 at pH 7.2
CA-074 Me	8.9 µM[4][5]	13.7 μM[4][5]	7.6 µM[4][5]
CA-074	6 nM[4][8]	44 nM[4][8]	723 nM[4][8]

Selectivity

While CA-074 is highly selective for cathepsin B, some studies have shown that under reducing conditions, both CA-074 and **CA-074 Me** can inactivate cathepsin L.[1][9] This is an important consideration for in vivo studies where the intracellular environment is reducing in nature.[9]

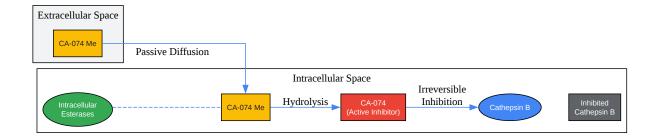
Table 2: Selectivity Profile of CA-074 Me against Various Cysteine Cathepsins

Cathepsin	IC ₅₀ of CA-074 Me
Cathepsin S (pH 5.5)	5.5 μM[4][5]
Cathepsin S (pH 7.2)	3.8 µM[4][5]
Other Cysteine Cathepsins	Displayed nearly no inhibition at concentrations up to 16 µM.[4][5]

Signaling Pathway and Mechanism of Action

The primary mechanism of **CA-074 Me** involves its passive diffusion across the cell membrane, followed by intracellular enzymatic conversion and subsequent irreversible inhibition of cathepsin B.





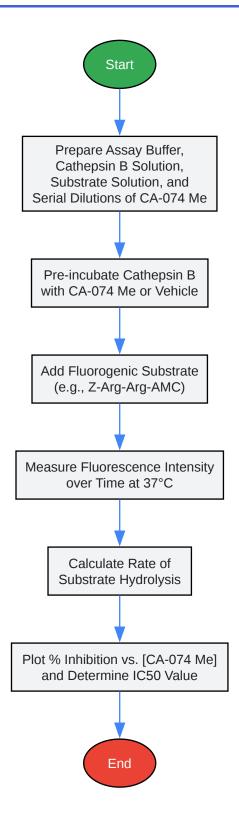
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Caption: Mechanism of action of CA-074 Me.

Experimental Protocols In Vitro Cathepsin B Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of **CA-074 Me** against purified cathepsin B.





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Caption: Experimental workflow for cathepsin B inhibition assay.

Methodology:



Reagent Preparation:

- Assay Buffer: Prepare a buffer of desired pH (e.g., 40 mM citrate phosphate, 1 mM EDTA,
 5 mM DTT, 100 mM NaCl for pH 4.6).[4]
- Prepare a stock solution of purified cathepsin B in assay buffer.
- Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).
- Perform serial dilutions of CA-074 Me in DMSO, then dilute further in assay buffer.
- Assay Procedure:
 - In a 96-well plate, add purified cathepsin B to each well.
 - Add varying concentrations of CA-074 Me or vehicle (DMSO) to the wells and preincubate for a specified time (e.g., 30 minutes) at 37°C.
 - Initiate the reaction by adding the fluorogenic substrate to each well.
 - Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
- Data Analysis:
 - Calculate the rate of reaction (RFU/s) for each concentration of CA-074 Me.[4]
 - Determine the percentage of inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[4]

Cell-Based Cathepsin B Inhibition Assay

This protocol describes a general method to assess the ability of **CA-074 Me** to inhibit intracellular cathepsin B activity.

Methodology:



- · Cell Culture and Treatment:
 - Culture cells of interest (e.g., HL-60) to the desired confluency.
 - Treat the cells with varying concentrations of CA-074 Me or vehicle for a specified duration (e.g., 2 hours).[2]
- Cell Lysis:
 - Wash the cells with PBS to remove any remaining inhibitor.
 - Lyse the cells in a suitable lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[2]
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Activity Assay:
 - Measure the protein concentration of the cell lysates.
 - Perform a cathepsin B activity assay on the lysates using a fluorogenic substrate as described in the in vitro protocol.
 - Normalize the cathepsin B activity to the total protein concentration.
- Data Analysis:
 - Calculate the percentage of cathepsin B inhibition for each concentration of CA-074 Me
 relative to the vehicle-treated cells.
 - Determine the IC₅₀ value for intracellular cathepsin B inhibition.

Conclusion

CA-074 Me is a valuable research tool for investigating the role of cathepsin B in various physiological and pathological processes. Its cell permeability makes it particularly useful for in vitro and in vivo studies. However, researchers should be mindful of its potential off-target effects, especially on cathepsin L under reducing conditions, and the pH-dependent nature of



the inhibition of its active form, CA-074. The provided data and protocols serve as a comprehensive resource for the effective application of **CA-074 Me** in scientific inquiry.

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